12-Epinapelline

Descripción

This compound has been reported in Aconitum flavum, Aconitum japonicum, and other organisms with data available.

Structure

2D Structure

Propiedades

IUPAC Name |

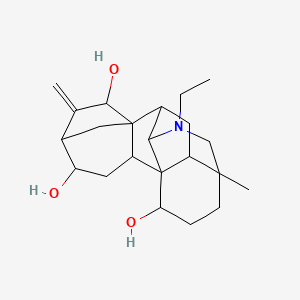

11-ethyl-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecane-4,7,16-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33NO3/c1-4-23-10-20(3)6-5-17(25)22-15(20)7-13(18(22)23)21-9-12(11(2)19(21)26)14(24)8-16(21)22/h12-19,24-26H,2,4-10H2,1,3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZAZKLKDEOMJBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(CCC(C34C2CC(C31)C56C4CC(C(C5)C(=C)C6O)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

12-Epinapelline: A Technical Guide to its Discovery, Origin, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the diterpenoid alkaloid 12-Epinapelline, a natural product isolated from the Aconitum genus. The document details its discovery and origin, outlines plausible experimental protocols for its isolation and purification, and presents methodologies for evaluating its significant biological activities, including anti-inflammatory, anticonvulsant, and antiarrhythmic effects. Quantitative data from published studies are summarized, and key experimental workflows are visualized to facilitate a deeper understanding of the research surrounding this compound. This guide is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a diterpenoid alkaloid that has been identified within plants of the Aconitum genus, a group known for producing a diverse array of biologically active secondary metabolites. Structurally, it belongs to the atisine series of diterpene alkaloids. Research has indicated that this compound possesses a range of pharmacological activities, making it a compound of interest for further investigation and potential therapeutic development.

Discovery and Origin

This compound is a naturally occurring compound isolated from plants of the genus Aconitum, which are part of the Ranunculaceae family. Specifically, it has been identified in Aconitum baicalense and Aconitum carmichaelii. The discovery of this compound is rooted in the broader scientific exploration of the chemical constituents of Aconitum species, which have a long history of use in traditional medicine.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₂₂H₃₃NO₃ |

| Molecular Weight | 359.5 g/mol |

| CAS Number | 110064-71-6 |

| Appearance | Solid |

| Purity | ≥95% (as commercially available) |

| Solubility | Soluble in Chloroform (10 mg/mL) |

Experimental Protocols

The following sections detail representative experimental protocols for the isolation, purification, and biological evaluation of this compound. It is important to note that these are generalized procedures based on established methods for similar compounds and may require optimization for specific laboratory conditions.

Isolation and Purification of this compound from Aconitum baicalense

The following protocol describes a plausible method for the isolation and purification of this compound from the aerial parts of Aconitum baicalense, based on general procedures for diterpenoid alkaloids.

4.1.1. Plant Material and Extraction

-

Collection and Preparation: The aerial parts of Aconitum baicalense are collected, air-dried in the shade, and pulverized into a coarse powder.

-

Maceration: The powdered plant material is macerated with 95% ethanol at room temperature for a period of 72 hours, with occasional shaking. This process is repeated three times to ensure exhaustive extraction.

-

Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

4.1.2. Acid-Base Extraction for Alkaloid Enrichment

-

Acidification: The crude extract is suspended in 2% hydrochloric acid (HCl) and stirred until fully dissolved.

-

Defatting: The acidic solution is then extracted with diethyl ether or another suitable non-polar solvent to remove fats and other non-polar compounds. The aqueous layer containing the protonated alkaloids is retained.

-

Basification: The pH of the aqueous layer is adjusted to 9-10 with ammonium hydroxide (NH₄OH) to precipitate the free alkaloids.

-

Extraction of Free Alkaloids: The basified solution is extracted with chloroform or dichloromethane. The organic layers are combined, washed with distilled water until neutral, and dried over anhydrous sodium sulfate.

-

Crude Alkaloid Fraction: The solvent is evaporated under reduced pressure to yield the crude alkaloid fraction.

4.1.3. Chromatographic Purification

-

Column Chromatography: The crude alkaloid fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform-methanol or a similar solvent system of increasing polarity.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1) and visualized with Dragendorff's reagent.

-

Further Purification: Fractions containing compounds with similar TLC profiles to this compound are combined and may require further purification using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to yield pure this compound.

4.1.4. Structure Elucidation

The structure of the isolated compound is confirmed using spectroscopic methods, including:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments to elucidate the complete chemical structure.

Biological Activity Assays

4.2.1. In Vitro Anti-Inflammatory Activity: Albumin Denaturation Assay

This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.

-

Preparation of Reagents:

-

1% aqueous solution of bovine serum albumin (BSA).

-

Phosphate buffered saline (PBS, pH 6.4).

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO) at various concentrations.

-

Reference standard (e.g., Diclofenac sodium).

-

-

Assay Procedure:

-

The reaction mixture consists of 0.2 mL of 1% BSA, 2.8 mL of PBS, and 2.0 mL of the test compound solution.

-

A control group is prepared with the solvent in place of the test compound.

-

The mixtures are incubated at 37°C for 20 minutes.

-

Denaturation is induced by heating the mixtures at 70°C in a water bath for 5 minutes.

-

After cooling, the turbidity of the solutions is measured spectrophotometrically at 660 nm.

-

-

Data Analysis:

-

The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

-

The IC₅₀ value (the concentration of the compound that causes 50% inhibition) is determined.

-

4.2.2. Anticonvulsant Activity: Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) Models in Mice

These two models are widely used to screen for anticonvulsant drugs.

Maximal Electroshock (MES) Seizure Model:

-

Animals: Male Swiss albino mice (20-25 g) are used.

-

Drug Administration: this compound is administered intraperitoneally (i.p.) at various doses. A control group receives the vehicle. A positive control group receives a standard anticonvulsant drug (e.g., phenytoin).

-

Induction of Seizures: After a predetermined time (e.g., 30-60 minutes), seizures are induced via corneal electrodes using an alternating current (e.g., 50 mA, 60 Hz for 0.2 seconds).

-

Observation: The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered a positive result.

-

Data Analysis: The percentage of animals protected from tonic hindlimb extension is calculated for each dose group. The ED₅₀ (the dose that protects 50% of the animals) can be determined.

Pentylenetetrazole (PTZ)-Induced Seizure Model:

-

Animals: Male Swiss albino mice (20-25 g) are used.

-

Drug Administration: Similar to the MES model, this compound is administered i.p. at various doses.

-

Induction of Seizures: After a set time, a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.) is administered.

-

Observation: The animals are observed for the onset of clonic convulsions for a period of 30 minutes. The latency to the first convulsion and the duration of the convulsions are recorded.

-

Data Analysis: The ability of this compound to delay the onset of or prevent clonic convulsions is evaluated. The percentage of protected animals and the ED₅₀ can be calculated.

4.2.3. Antiarrhythmic Activity: Aconitine-Induced Arrhythmia Model in Rats

This model is used to evaluate the potential of a compound to treat cardiac arrhythmias.

-

Animals: Male Wistar rats (250-300 g) are anesthetized (e.g., with urethane).

-

Surgical Preparation: The jugular vein is cannulated for drug administration. ECG electrodes are placed to monitor cardiac activity.

-

Induction of Arrhythmia: A continuous infusion of aconitine (e.g., 10 µg/mL at a rate of 0.1 mL/min) is administered through the jugular vein to induce ventricular arrhythmias.

-

Drug Administration: Once stable arrhythmias are established, this compound is administered intravenously at different doses.

-

Observation and Data Analysis: The ECG is continuously monitored to observe the restoration of normal sinus rhythm. The dose required to abolish the arrhythmia and the duration of the antiarrhythmic effect are recorded. The ED₅₀ for antiarrhythmic and antifibrillatory activity can be determined.

Quantitative Data

The following table summarizes the available quantitative data on the biological activity of this compound.

| Biological Activity | Model | Parameter | Value (mg/kg) | Reference |

| Antiarrhythmic Activity | Aconitine-induced arrhythmia in rats | ED₅₀ | 8 | [1] |

| Antifibrillatory Activity | Aconitine-induced cardiac fibrillation in mice | ED₅₀ | 20 | [1] |

Signaling Pathways

While the precise molecular mechanisms of action for this compound are not fully elucidated, its anticonvulsant activity is hypothesized to involve the modulation of ion channels.

Conclusion

This compound is a diterpenoid alkaloid with demonstrated anti-inflammatory, anticonvulsant, and antiarrhythmic properties. Its natural origin in Aconitum species makes it an interesting lead compound for drug discovery and development. The experimental protocols outlined in this guide provide a framework for the isolation, purification, and comprehensive biological evaluation of this compound and related compounds. Further research is warranted to fully elucidate its mechanisms of action and to explore its therapeutic potential.

References

Aconitum baicalense: A Comprehensive Technical Guide to its Potential as a Source of 12-Epinapelline for Drug Development

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Aconitum baicalense, a member of the Ranunculaceae family, is a plant of significant interest in phytochemical and pharmacological research. This technical guide provides an in-depth analysis of Aconitum baicalense as a source of the diterpenoid alkaloid, 12-Epinapelline. While the precise yield of this compound from this plant species is not extensively documented in publicly available literature, this document synthesizes the existing knowledge on its isolation, biological activities, and associated mechanisms of action. This guide is intended to serve as a foundational resource for researchers and drug development professionals exploring the therapeutic potential of this compound.

Introduction

The genus Aconitum has a long history in traditional medicine, alongside a reputation for toxicity due to its diverse alkaloid content. These alkaloids, particularly the C19- and C20-diterpenoid types, have demonstrated a wide range of biological activities, making them attractive candidates for modern drug discovery. Among these compounds, this compound, a C20-diterpenoid alkaloid, has emerged as a molecule of interest. This guide focuses on Aconitum baicalense as a potential source of this compound and delineates its known pharmacological properties and the underlying molecular pathways.

Phytochemistry: this compound from Aconitum baicalense

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₂H₃₃NO₃ |

| Molecular Weight | 359.5 g/mol |

| IUPAC Name | (1S,6R,11R,13R,14S,15R,17S)-11-ethyl-4,13-dihydroxy-15-methyl-5-methylidenespiro[1,17-cyclo-1,12-ethano-2H-furo[3,2-e]isoquinoline-6,2'-oxiran]-14-ol |

| Appearance | Powder |

Biological Activities and Mechanisms of Action

Emerging research has highlighted several promising biological activities of this compound and its derivatives, positioning them as potential leads for drug development.

Anti-Leukemia Activity

This compound has demonstrated significant potential in inhibiting the proliferation of leukemia cells.[1][2] Studies have shown that it can induce cell cycle arrest and apoptosis in leukemia cell lines.[1][2]

The primary mechanism underlying the anti-leukemia effect of this compound is the inhibition of the PI3K/AKT/mTOR signaling pathway.[1][2] This pathway is crucial for cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers, including leukemia. This compound has been shown to downregulate the expression of key proteins in this pathway, including PI3K, AKT, p-AKT, and mTOR.[1]

Figure 1: Simplified diagram of the PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Anticonvulsant Activity

The N-oxide derivative of this compound, also isolated from Aconitum baicalense, has demonstrated anticonvulsant properties.[3] It is hypothesized that this activity is mediated through its interaction with Na⁺ channels and GABAᴀ receptors.[3]

Many anticonvulsant drugs exert their effects by modulating the activity of voltage-gated sodium channels and enhancing the inhibitory neurotransmission mediated by GABAᴀ receptors. The proposed mechanism for this compound N-oxide involves a similar dual action, reducing neuronal excitability and enhancing inhibition within the central nervous system.

Figure 2: Proposed mechanism of anticonvulsant action of this compound N-Oxide.

Other Reported Activities

-

Anti-inflammatory Activity : this compound has been reported to possess anti-inflammatory properties.

-

Regenerative Characteristics : A complex extract of Aconitum baicalense and some of its isolated diterpene alkaloids, including this compound N-oxide, have been shown to stimulate the growth of fibroblast precursors, suggesting potential applications in tissue regeneration.[4]

Experimental Protocols

The following sections provide generalized methodologies for the extraction, isolation, and biological evaluation of this compound, based on standard practices for diterpenoid alkaloids from Aconitum species.

Extraction and Isolation of this compound

A typical workflow for the isolation of diterpenoid alkaloids from Aconitum species involves several stages.

Figure 3: General workflow for the isolation of this compound.

Protocol:

-

Plant Material Preparation : The roots of Aconitum baicalense are collected, dried, and ground into a fine powder.

-

Extraction : The powdered plant material is extracted with a suitable solvent, typically 95% ethanol, using either maceration or a Soxhlet apparatus. The solvent is then removed under reduced pressure to yield a crude extract.

-

Acid-Base Partitioning : The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and filtered. The acidic solution is then washed with a non-polar solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic compounds. The aqueous layer is then basified (e.g., with ammonia solution to pH 9-10) and extracted with a chlorinated solvent (e.g., chloroform or dichloromethane) to obtain the total alkaloid fraction.

-

Chromatographic Separation : The total alkaloid fraction is subjected to column chromatography on silica gel or alumina. A gradient elution system with increasing polarity (e.g., chloroform-methanol mixtures) is used to separate the different alkaloids.

-

Purification : Fractions containing this compound are further purified using preparative High-Performance Liquid Chromatography (HPLC) or by recrystallization to obtain the pure compound.

-

Characterization : The structure of the isolated compound is confirmed using spectroscopic methods such as Mass Spectrometry (MS), ¹H-NMR, and ¹³C-NMR.

In Vitro Anti-Leukemia Assay (MTT Assay)

Objective : To determine the cytotoxic effect of this compound on leukemia cell lines.

Materials :

-

Leukemia cell lines (e.g., K-562, HL-60)

-

RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

Protocol :

-

Cell Seeding : Seed leukemia cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment : Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) and incubate for 24, 48, or 72 hours.

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis : Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value.

Western Blot Analysis for PI3K/AKT/mTOR Pathway Proteins

Objective : To investigate the effect of this compound on the expression of key proteins in the PI3K/AKT/mTOR pathway.

Materials :

-

Leukemia cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (anti-PI3K, anti-AKT, anti-p-AKT, anti-mTOR, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Protocol :

-

Protein Extraction : Lyse the treated and control cells with RIPA buffer and determine the protein concentration using the BCA assay.

-

SDS-PAGE : Separate equal amounts of protein on SDS-PAGE gels.

-

Western Blotting : Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting : Block the membrane with 5% non-fat milk and then incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation : Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection : Visualize the protein bands using an ECL detection system.

-

Densitometry Analysis : Quantify the band intensities and normalize to the loading control (β-actin).

Future Perspectives and Conclusion

Aconitum baicalense represents a promising natural source for the diterpenoid alkaloid this compound. The demonstrated anti-leukemia and potential anticonvulsant activities, coupled with a defined mechanism of action involving the PI3K/AKT/mTOR pathway, provide a strong rationale for further investigation.

Key areas for future research include:

-

Quantitative Analysis : A systematic study to determine the yield of this compound from Aconitum baicalense is crucial for assessing its viability as a sustainable source.

-

Pharmacokinetic and Toxicological Studies : In-depth in vivo studies are necessary to evaluate the ADME (absorption, distribution, metabolism, and excretion) properties and the safety profile of this compound.

-

Structure-Activity Relationship (SAR) Studies : Synthesis and biological evaluation of this compound analogs could lead to the discovery of more potent and selective drug candidates.

-

Clinical Trials : Should preclinical studies yield positive results, well-designed clinical trials will be the ultimate step in translating this natural product into a therapeutic agent.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Antidepressant activity of diterpene alkaloids of Aconitum baicalense Turcz - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of hemostimulating effect of Aconitum baicalense diterpene alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

The Uncharted Path: Elucidating the Biosynthesis of 12-Epinapelline in Aconitum Species

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The C20-diterpenoid alkaloid 12-epinapelline, a constituent of various Aconitum species, belongs to a class of natural products with significant pharmacological interest. While the foundational steps of diterpenoid alkaloid biosynthesis are increasingly understood, the precise enzymatic cascade leading to the napelline skeleton and the subsequent stereochemical conversion to this compound remains an active area of investigation. This technical guide synthesizes the current knowledge of the biosynthetic pathway, presenting a putative sequence of enzymatic reactions from primary metabolism to the complex alkaloid structure. We provide a comprehensive overview of the key enzyme families implicated in this process, including terpene synthases, cytochrome P450 monooxygenases, and aminotransferases. This guide also outlines general experimental protocols for the functional characterization of candidate enzymes and presents the available quantitative data on related compounds. The logical relationships and proposed pathway are visualized through detailed diagrams to aid in the conceptualization of this intricate biosynthetic network, offering a roadmap for future research aimed at its complete elucidation.

Introduction

Aconitum species, commonly known as monkshood or wolfsbane, are prolific producers of a diverse array of diterpenoid alkaloids (DAs). These compounds, characterized by a complex C19 or C20 carbon skeleton, exhibit a broad spectrum of biological activities, ranging from potent toxicity to valuable therapeutic effects. Among the C20-diterpenoid alkaloids, the napelline-type alkaloids, including this compound, represent a significant subclass. Understanding the biosynthesis of these intricate molecules is paramount for several reasons: it can unlock the potential for their biotechnological production, enable the generation of novel derivatives with improved therapeutic properties, and provide insights into the evolution of chemical diversity in the plant kingdom.

This guide focuses on the biosynthesis of this compound, a napelline-type DA. While the complete pathway has not been fully elucidated, a combination of transcriptomic, metabolomic, and functional characterization studies in Aconitum and related species allows for the construction of a putative biosynthetic route.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that can be broadly divided into three stages:

-

Stage 1: Formation of the Diterpene Precursor, Geranylgeranyl Pyrophosphate (GGPP)

-

Stage 2: Construction of the ent-Kaurane Skeleton

-

Stage 3: Post-Cyclization Modifications Leading to this compound

Stage 1: The Universal Diterpene Precursor - Geranylgeranyl Pyrophosphate (GGPP)

The journey to this compound begins with the central precursor of all diterpenoids, geranylgeranyl pyrophosphate (GGPP). The synthesis of GGPP draws from primary metabolism, utilizing intermediates from glycolysis and the pentose phosphate pathway. Two distinct pathways contribute to the formation of the isoprene units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are the building blocks of GGPP:

-

The Mevalonate (MVA) Pathway: Primarily operating in the cytosol.

-

The Methylerythritol Phosphate (MEP) Pathway: Localized in the plastids.

Four molecules of IPP are sequentially condensed with one molecule of DMAPP by geranylgeranyl pyrophosphate synthase (GGPPS) to yield the C20 compound GGPP.

Stage 2: Cyclization to the ent-Kaurane Skeleton

The formation of the characteristic tetracyclic diterpene skeleton is a pivotal step catalyzed by a pair of terpene synthases:

-

ent-Copalyl Diphosphate Synthase (CPS): This class II diterpene synthase initiates the cyclization of the linear GGPP into the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP)[1].

-

ent-Kaurene Synthase (KS): A class I diterpene synthase, KS, then further cyclizes ent-CPP to form the tetracyclic diterpene, ent-kaurene[2]. The ent-kaurane skeleton is the foundational structure for napelline-type alkaloids.

Stage 3: The Uncharted Territory - From ent-Kaurene to this compound

The subsequent steps, involving the modification of the ent-kaurane skeleton, are the least understood part of the pathway. This stage involves a series of oxidations, nitrogen incorporation, and stereochemical rearrangements.

2.3.1. Oxidation of ent-Kaurene

The inert hydrocarbon skeleton of ent-kaurene must be activated by oxidation. This is primarily carried out by cytochrome P450 monooxygenases (CYPs) . A key enzyme in this process is ent-kaurene oxidase (KO) , a member of the CYP701A family, which catalyzes the three-step oxidation of ent-kaurene at the C-19 position to form ent-kaurenoic acid[3][4][5].

2.3.2. Nitrogen Incorporation and Formation of the Napelline Skeleton

The introduction of the nitrogen atom is a defining feature of alkaloid biosynthesis. In Aconitum DAs, the nitrogen is derived from the amino acid L-serine , likely incorporated as ethanolamine[6]. The enzymes responsible for this incorporation are believed to be aminotransferases .

The formation of the napelline skeleton is hypothesized to proceed through a series of complex rearrangements. One proposed route involves the initial formation of a veatchine-type skeleton, which then rearranges to the napelline-type[2]. This intricate process is likely catalyzed by a series of yet-to-be-characterized CYPs and possibly other enzymes. Transcriptomic studies in Aconitum pendulum have identified several candidate CYPs (ApCYP212, ApCYP213, ApCYP242, and ApCYP265) that are correlated with the accumulation of napelline-type alkaloids[7][8].

2.3.3. The Final Enigma: C-12 Epimerization

The final step in the biosynthesis of this compound is the epimerization at the C-12 position of a napelline precursor. The enzyme responsible for this stereochemical inversion has not yet been identified. Such epimerizations in alkaloid biosynthesis can be catalyzed by various enzymes, including oxidoreductases that proceed via an oxidized intermediate[9][10]. The identification of a "this compound synthase" is a key target for future research.

Quantitative Data

Quantitative data for the intermediates of the this compound biosynthetic pathway are currently scarce in the literature. However, several studies have reported the quantification of various diterpenoid alkaloids, including those structurally related to this compound, in different Aconitum species. This data provides a valuable reference for understanding the relative abundance of different alkaloid classes and can guide the selection of plant material for biosynthetic studies.

Table 1: Quantitative Analysis of Selected Diterpenoid Alkaloids in Aconitum Species

| Alkaloid | Species | Plant Part | Concentration (mg/g dry weight) | Analytical Method | Reference |

| Aconitine | Aconitum carmichaelii | Root | 0.003 - 0.179 | HPLC | [11] |

| Mesaconitine | Aconitum carmichaelii | Root | 0.027 | HPLC | [11] |

| Hypaconitine | Aconitum carmichaelii | Root | 0.179 | HPLC | [11] |

| Benzoylmesaconine | Aconitum carmichaelii | Root | 0.017 | HPLC | [11] |

| Atisine | Aconitum heterophyllum | Root | 1.4 - 3.7 | HPTLC | [12] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway will rely on the functional characterization of candidate genes identified through transcriptomic and genomic approaches. Below are generalized protocols for key experiments.

Protocol for Heterologous Expression and Functional Characterization of a Candidate Aconitum Cytochrome P450 Enzyme

-

Gene Cloning:

-

Isolate total RNA from a this compound-accumulating Aconitum species (e.g., young leaves or roots).

-

Synthesize cDNA using reverse transcriptase.

-

Amplify the full-length open reading frame of the candidate CYP gene using gene-specific primers.

-

Clone the PCR product into a suitable expression vector (e.g., a yeast or E. coli expression vector).

-

-

Heterologous Expression:

-

Transform the expression construct into a suitable host, such as Saccharomyces cerevisiae (yeast) or Escherichia coli. Yeast is often preferred for plant CYPs as it is a eukaryote and possesses the necessary P450 reductases.

-

Grow the transformed host under inducing conditions to promote protein expression.

-

-

Enzyme Assay:

-

Prepare microsomes from the yeast or bacterial culture expressing the CYP.

-

Incubate the microsomes with the putative substrate (e.g., an ent-kaurane derivative) in the presence of NADPH.

-

Extract the reaction products with an organic solvent (e.g., ethyl acetate).

-

Analyze the reaction products by LC-MS/MS and compare with authentic standards if available.

-

Protocol for Quantitative Analysis of Napelline and this compound by LC-MS/MS

-

Sample Preparation:

-

Grind dried and powdered Aconitum plant material.

-

Extract the alkaloids with a suitable solvent system (e.g., methanol/water/acetic acid).

-

Filter and dilute the extract to an appropriate concentration.

-

-

LC-MS/MS Analysis:

-

Use a C18 reversed-phase column for chromatographic separation.

-

Employ a gradient elution with a mobile phase consisting of water with formic acid and acetonitrile.

-

Set the mass spectrometer to operate in positive electrospray ionization (ESI+) mode.

-

Use Multiple Reaction Monitoring (MRM) for sensitive and specific quantification, monitoring the precursor-to-product ion transitions for napelline and this compound.

-

-

Quantification:

-

Generate a calibration curve using authentic standards of napelline and this compound.

-

Calculate the concentration of the analytes in the plant samples based on the calibration curve.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Proposed biosynthetic pathway of this compound in Aconitum species.

Caption: Experimental workflow for the identification and characterization of biosynthetic genes.

Conclusion and Future Perspectives

The biosynthesis of this compound in Aconitum species is a complex process that is gradually being unraveled. While the early stages of diterpene skeleton formation are well-established, the later tailoring steps that create the vast diversity of diterpenoid alkaloids remain a significant challenge. The putative pathway presented in this guide provides a framework for future research. The key priorities for the complete elucidation of the this compound biosynthetic pathway are:

-

Functional Characterization of Candidate Genes: The candidate CYPs and other enzymes identified through transcriptomic studies need to be functionally expressed and their catalytic activities confirmed.

-

Identification of the C-12 Epimerase: This is a critical missing link in the pathway. A combination of proteomics, transcriptomics, and biochemical assays will be required to identify this elusive enzyme.

-

Metabolic Engineering: Once the complete pathway is known, it will be possible to reconstitute it in a heterologous host, such as yeast or E. coli, for the sustainable production of this compound and its derivatives.

The continued investigation into the biosynthesis of this compound and other diterpenoid alkaloids will not only provide fundamental insights into plant specialized metabolism but also pave the way for the development of new and improved pharmaceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. De Novo RNA Sequencing and Expression Analysis of Aconitum carmichaelii to Analyze Key Genes Involved in the Biosynthesis of Diterpene Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mutations on ent-kaurene oxidase 1 encoding gene attenuate its enzyme activity of catalyzing the reaction from ent-kaurene to ent-kaurenoic acid and lead to delayed germination in rice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cloning of the Arabidopsis ent-kaurene oxidase gene GA3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functional identification of the terpene synthase family involved in diterpenoid alkaloids biosynthesis in Aconitum carmichaelii - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Integrated metabolite profiling and transcriptome analysis identify candidate genes involved in diterpenoid alkaloid biosynthesis in Aconitum pendulum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Integrated metabolite profiling and transcriptome analysis identify candidate genes involved in diterpenoid alkaloid biosynthesis in Aconitum pendulum [frontiersin.org]

- 9. Enzymatic epimerization of monoterpene indole alkaloids in Kratom - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. Use, history, and liquid chromatography/mass spectrometry chemical analysis of Aconitum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jipb.net [jipb.net]

12-Epinapelline CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

12-Epinapelline , a member of the atisine-type diterpenoid alkaloid family, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, biological activities, and the experimental methodologies used to elucidate its effects.

| Parameter | Value | Reference |

| CAS Number | 110064-71-6 | [1][2][3] |

| Molecular Formula | C22H33NO3 | [1][2][3] |

| Molecular Weight | 359.50 g/mol | [1] |

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, primarily centered on its anti-inflammatory and antiarrhythmic properties, as well as its capacity to stimulate fibroblast precursors.

Anti-inflammatory Activity

Atisine-type diterpenoid alkaloids, including this compound, are known to possess anti-inflammatory effects[4]. The underlying mechanism is believed to involve the modulation of key signaling pathways implicated in the inflammatory response.

Signaling Pathway: The anti-inflammatory actions of many diterpenoid alkaloids are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades[5]. These pathways are crucial for the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and interleukins. By inhibiting these pathways, this compound can potentially reduce the expression of these inflammatory mediators.

Hypothesized Anti-inflammatory Signaling Pathway of this compound

Antiarrhythmic Activity

This compound has demonstrated antiarrhythmic properties in preclinical models, such as the aconitine-induced arrhythmia model in rats[6]. The mechanism of action for atisine-type alkaloids in this context is often attributed to the modulation of cardiac ion channels.

Mechanism of Action: Aconitine induces arrhythmias by persistently activating voltage-gated sodium channels, leading to an influx of sodium ions and prolongation of the action potential[7]. It is hypothesized that this compound exerts its antiarrhythmic effect by acting as an antagonist at these sodium channels, or by modulating other ion channels such as potassium and calcium channels that are critical for cardiac repolarization[3][8]. This helps to restore the normal cardiac rhythm.

Proposed Mechanism of Antiarrhythmic Action

Stimulation of Fibroblast Precursors

An interesting reported activity of this compound is its ability to stimulate the growth of colonies from fibroblast precursors. This suggests a potential role in tissue regeneration and wound healing.

Signaling Pathway: The precise mechanism by which this compound stimulates fibroblast precursors is not yet fully elucidated. However, it may involve the activation of growth factor signaling pathways that are known to promote fibroblast proliferation and differentiation.

Workflow for Assessing Fibroblast Stimulation

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. The following are representative methodologies for assessing the bioactivities of similar compounds.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the ability of a compound to reduce acute inflammation[9].

-

Animals: Male Wistar rats (180-220g) are used.

-

Procedure:

-

Animals are fasted overnight with free access to water.

-

The test compound (this compound) is administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

After a set time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

In Vivo Antiarrhythmic Assay: Aconitine-Induced Arrhythmia in Rats

This model is used to evaluate the efficacy of compounds in preventing or terminating chemically-induced cardiac arrhythmias[6].

-

Animals: Male Sprague-Dawley rats (250-300g) are anesthetized.

-

Procedure:

-

The electrocardiogram (ECG) is continuously monitored.

-

For a prophylactic study, the test compound (this compound) is administered intravenously. After a short period, a continuous infusion of aconitine is initiated.

-

For a therapeutic study, arrhythmia is first induced by aconitine infusion, and then the test compound is administered.

-

The time to the onset of ventricular premature beats, ventricular tachycardia, and ventricular fibrillation is recorded.

-

-

Data Analysis: The protective effect of the compound is determined by the delay in the onset of arrhythmias or the conversion of arrhythmia back to a normal sinus rhythm.

In Vitro Fibroblast Proliferation Assay: Scratch Assay

This method assesses the effect of a compound on cell migration and proliferation, which are key processes in wound healing[10].

-

Cell Culture: Human dermal fibroblasts are cultured in a suitable medium until they form a confluent monolayer in a multi-well plate.

-

Procedure:

-

A sterile pipette tip is used to create a "scratch" or cell-free gap in the monolayer.

-

The cells are washed to remove debris, and fresh medium containing various concentrations of this compound is added. A control group receives a medium without the test compound.

-

The plates are incubated, and images of the scratch are captured at different time points (e.g., 0, 24, 48 hours).

-

-

Data Analysis: The rate of wound closure is quantified by measuring the area of the gap over time. An increased rate of closure in the presence of this compound would indicate a stimulatory effect on fibroblast migration and/or proliferation.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Overview of the chemistry and biological activities of natural atisine-type diterpenoid alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New diterpenoid alkaloids from Aconitum coreanum and their anti-arrhythmic effects on cardiac sodium current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Two decades of advances in diterpenoid alkaloids with cytotoxicity activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biomed.papers.upol.cz [biomed.papers.upol.cz]

- 7. The management of ventricular dysrhythmia in aconite poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The molecular and ionic specificity of antiarrhythmic drug actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acute oral toxicity and anti-inflammatory activity of hydroalcoholic extract from Lampaya medicinalis Phil in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 12-Epinapelline: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Epinapelline, a diterpenoid alkaloid primarily isolated from plants of the Aconitum genus, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound. The document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering a structured compilation of its characteristics, experimental methodologies, and hypothesized mechanisms of action. All quantitative data is presented in clear tabular formats, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding.

Introduction

Diterpenoid alkaloids, a class of complex natural products, are renowned for their potent biological effects. Among these, this compound has emerged as a compound of interest due to its demonstrated anti-inflammatory, antiarrhythmic, and anticonvulsant properties.[1][2] Isolated from medicinal plants such as Aconitum baikalense and Aconitum carmichaelii, this molecule presents a promising scaffold for the development of novel therapeutic agents.[2][3] This guide aims to consolidate the current knowledge on this compound to support further research and development efforts.

Physical and Chemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. While some data for this compound is available, specific values for properties such as melting and boiling points have not been extensively reported in publicly available literature.

General Properties

| Property | Value | Source |

| CAS Number | 110064-71-6 | [1] |

| Molecular Formula | C₂₂H₃₃NO₃ | [1][3][4] |

| Molecular Weight | 359.5 g/mol | [1][3][4] |

| Appearance | Solid powder | [1][4] |

| Purity | ≥95% to >98% (by HPLC) | [1][3] |

Solubility

| Solvent | Solubility | Source |

| Chloroform | 10 mg/mL | [1] |

| DMSO | 100 mg/mL (with sonication) | [2] |

| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [] |

| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL | [] |

Spectral Data

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is crucial for elucidating the complex three-dimensional structure of this compound. A ¹H NMR spectrum would reveal the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling. A ¹³C NMR spectrum would indicate the number of non-equivalent carbon atoms and their hybridization states.

-

Infrared (IR) Spectroscopy: An IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups, including O-H stretching for the hydroxyl groups, C-H stretching for the alkyl and methylene groups, and C=C stretching for the exocyclic methylene group.

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of this compound by identifying its molecular ion peak. Analysis of the fragmentation pattern could provide further structural information.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the biological activities of this compound. These protocols are based on established pharmacological models.

Isolation and Purification from Aconitum Species

The isolation of this compound typically involves extraction from the plant material followed by chromatographic separation.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This widely used model assesses the in vivo anti-inflammatory effects of a compound.

Protocol:

-

Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to laboratory conditions for at least one week.

-

Grouping: Animals are randomly divided into control, standard (e.g., indomethacin), and test groups (receiving different doses of this compound).

-

Compound Administration: this compound, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), is administered orally or intraperitoneally. The control group receives only the vehicle.

-

Induction of Inflammation: After a specific pre-treatment time (e.g., 30-60 minutes), a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Edema: Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Antiarrhythmic Activity: Aconitine-Induced Arrhythmia Model

This model is used to evaluate the potential of a compound to counteract chemically-induced cardiac arrhythmias.

Protocol:

-

Animal Preparation: Anesthetized rats are used. The electrocardiogram (ECG) is continuously monitored.

-

Compound Administration: A saline solution of this compound is administered intravenously.

-

Induction of Arrhythmia: A solution of aconitine is infused at a constant rate to induce arrhythmias (e.g., ventricular premature beats, ventricular tachycardia, ventricular fibrillation).

-

Endpoint Measurement: The dose of aconitine required to produce each type of arrhythmia is recorded. The protective effect of this compound is determined by the increased dose of aconitine needed to induce arrhythmias compared to the control group.

Anticonvulsant Activity: Maximal Electroshock (MES) Seizure Test

The MES test is a standard model for identifying compounds effective against generalized tonic-clonic seizures.

Protocol:

-

Animal Selection: Male mice are used for the assay.

-

Compound Administration: this compound is administered to the test groups at various doses, while the control group receives the vehicle. A standard anticonvulsant drug (e.g., phenytoin) is used as a positive control.

-

Induction of Seizure: At the time of peak effect of the drug, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

-

Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Data Analysis: The ability of this compound to abolish the tonic hindlimb extension is considered a measure of its anticonvulsant activity. The median effective dose (ED₅₀) can be calculated.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its anticonvulsant effects being the most studied in terms of mechanism.

Anticonvulsant Activity

Studies suggest that the anticonvulsant activity of this compound is mediated through its interaction with voltage-gated sodium channels and GABA-A receptors.[1]

-

Interaction with Voltage-Gated Sodium Channels: It is hypothesized that this compound binds to voltage-gated sodium channels, potentially stabilizing their inactivated state. This action would reduce the influx of sodium ions into neurons, thereby decreasing neuronal excitability and preventing the propagation of seizure activity.

-

Modulation of GABA-A Receptors: this compound may act as a positive allosteric modulator of GABA-A receptors. By enhancing the binding of the inhibitory neurotransmitter GABA to its receptor, it would increase the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal firing.

Anti-inflammatory Activity

The precise mechanism of the anti-inflammatory action of this compound is not yet fully elucidated. However, it is likely to involve the modulation of pro-inflammatory mediators.

Antiarrhythmic Activity

The antiarrhythmic effects of this compound are likely attributable to its interaction with cardiac ion channels, although the specific channels and the nature of the interaction require further investigation.

Conclusion and Future Directions

This compound is a diterpenoid alkaloid with significant therapeutic potential, particularly in the fields of neurology and inflammation. While its anti-inflammatory, antiarrhythmic, and anticonvulsant activities have been demonstrated, further research is required to fully characterize its pharmacological profile. Key areas for future investigation include:

-

Detailed Structural Elucidation: Comprehensive 2D NMR and other spectroscopic analyses are needed to confirm its structure unequivocally.

-

Elucidation of Mechanisms of Action: In-depth studies are required to identify the specific binding sites of this compound on its target proteins and to delineate the downstream signaling pathways.

-

Pharmacokinetic and Toxicological Profiling: A thorough evaluation of its absorption, distribution, metabolism, excretion, and toxicity is essential for any progression towards clinical development.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues of this compound could lead to the discovery of more potent and selective compounds with improved therapeutic indices.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon as they explore the promising therapeutic applications of this compound.

References

- 1. Anticonvulsant Activity of this compound N-Oxide, a Diterpene Alkaloid of the Atisine Series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological modulation of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of aconitine alkaloids in aconitum roots - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of 12-Epinapelline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Epinapelline is a C20-atisine-type diterpenoid alkaloid isolated from plants of the Aconitum genus, notably Aconitum baicalense and Aconitum carmichaelii Debx.[1][2][3] This document provides a comprehensive overview of the current pharmacological knowledge of this compound and its derivatives. Preclinical studies have demonstrated its potential as an anti-inflammatory, anticonvulsant, and antiarrhythmic agent.[1][4][5][6] The N-oxide derivative, in particular, has been investigated for its analgesic and anticonvulsant properties, with mechanistic hypotheses pointing towards interactions with opioid receptors, sodium channels, and GABAA receptors.[4][7] This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes hypothesized mechanisms and workflows to support further research and development.

Chemical Properties

| Property | Value | References |

| Chemical Name | 11-ethyl-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecane-4,7,16-triol | [3][5] |

| Molecular Formula | C₂₂H₃₃NO₃ | [1][3][5][6][8] |

| Molecular Weight | 359.5 g/mol | [1][3][5][6][8] |

| CAS Number | 110064-71-6 | [1] |

| Purity | >98% (via HPLC) | [9] |

| Appearance | Powder | [5] |

| Solubility | Soluble in DMSO and Chloroform | [1][2][6] |

Pharmacodynamics

The pharmacodynamic profile of this compound is characterized by its effects on the central nervous system and inflammatory processes. Most quantitative and mechanistic data currently available are for its N-oxide derivative.

Anticonvulsant Activity

This compound N-oxide has demonstrated anticonvulsant properties in preclinical models.[4][7] The proposed mechanism involves the modulation of voltage-gated sodium channels and GABAA receptors, which are critical targets in the management of epilepsy.[4][7]

Analgesic and Anti-inflammatory Activity

The analgesic effects of this compound N-oxide are suggested to be mediated through opioid receptor modulation, as its antinociceptive activity was found to be naloxone-dependent.[6] This suggests a potential interaction with the endogenous opioid system. The anti-inflammatory activity of this compound and its N-oxide has been shown to be comparable to that of nonsteroidal anti-inflammatory drugs (NSAIDs) like sodium diclofenac in animal models of acute inflammation, with the significant advantage of not exhibiting ulcerogenic effects.[6]

Antiarrhythmic Activity

This compound has shown promising antiarrhythmic and antifibrillatory effects in rodent models.

| Activity | Model | ED₅₀ (mg/kg) | Reference |

| Antiarrhythmic | Aconitine-induced arrhythmia (rat) | 8 | [6] |

| Antifibrillatory | Aconitine-induced cardiac fibrillation (mouse) | 20 | [6] |

Pharmacokinetics (ADME)

Specific pharmacokinetic data for this compound is not currently available. However, studies on related Aconitum alkaloids provide some general insights. These alkaloids are typically absorbed quickly after administration but tend to have low bioavailability.[10] Their metabolism is thought to be primarily mediated by cytochrome P450 (CYP) enzymes.[10]

Toxicology

Detailed toxicological studies on this compound are limited. As a diterpenoid alkaloid, caution is warranted due to the known cardiotoxicity and neurotoxicity associated with other members of this class, particularly the diester-diterpene alkaloids.[4][11] However, atisine-type alkaloids like this compound are generally considered to be less toxic than the aconitine-type diester alkaloids.[5] The N-oxide derivative of this compound was noted to lack the ulcerogenic effects seen with NSAIDs.[6]

Experimental Protocols

Maximal Electroshock (MES) Seizure Model

This model is used to evaluate the anticonvulsant activity of compounds against generalized tonic-clonic seizures.[6]

Carrageenan-Induced Paw Edema Model

This is a standard model for assessing acute anti-inflammatory activity.[12][13][14]

Hypothesized Signaling Pathways

The precise molecular mechanisms of this compound are still under investigation. Based on studies of its N-oxide and other related alkaloids, the following pathways are hypothesized to be involved in its pharmacological effects.

Anticonvulsant Mechanism

The anticonvulsant effects are thought to arise from a dual action on neuronal excitability.

Anti-inflammatory Mechanism

While not definitively shown for this compound, other Aconitum alkaloids have been reported to modulate key inflammatory signaling pathways such as NF-κB and MAPK.

Conclusion and Future Directions

This compound is a promising natural product with a range of pharmacological activities that warrant further investigation. The current body of evidence, largely centered on its N-oxide derivative and related alkaloids, suggests potential therapeutic applications in epilepsy, pain, inflammation, and cardiac arrhythmias. To advance the development of this compound, future research should focus on:

-

Quantitative Pharmacodynamics: Determining the binding affinities (Ki, IC₅₀) of this compound for its putative targets (sodium channels, GABAA receptors, opioid receptors) through radioligand binding or electrophysiological assays.

-

In Vitro Efficacy: Establishing dose-response relationships and calculating EC₅₀/IC₅₀ values in relevant in vitro functional assays for its anti-inflammatory and other activities.

-

Pharmacokinetics: Conducting comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies to understand its disposition in the body.

-

Toxicology: Performing detailed toxicological assessments, including cytotoxicity and in vivo safety studies, to establish a therapeutic window.

-

Mechanism of Action: Elucidating the precise signaling pathways modulated by this compound to confirm and expand upon the current hypotheses.

A more detailed understanding of these aspects is crucial for the translation of this compound from a promising preclinical candidate to a potential therapeutic agent.

References

- 1. Neuropharmacological Potential of Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Classification, Toxicity and Bioactivity of Natural Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. researchgate.net [researchgate.net]

- 7. Anticonvulsant Activity of this compound N-Oxide, a Diterpene Alkaloid of the Atisine Series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analysis of mitogen-activated protein kinase activation and interactions with regulators and substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differential interaction patterns of opioid analgesics with µ opioid receptors correlate with ligand-specific voltage sensitivity | eLife [elifesciences.org]

- 10. profiles.wustl.edu [profiles.wustl.edu]

- 11. Diterpenoid alkaloid toxicosis in cattle in the Swiss Alps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structural insights into μ-opioid receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

In Silico Prediction of 12-Epinapelline Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Epinapelline, a diterpenoid alkaloid, has shown a range of biological activities, including anti-inflammatory, antinociceptive, and anticonvulsant effects. Understanding the molecular targets of this compound is crucial for elucidating its mechanism of action and exploring its therapeutic potential. This technical guide provides a comprehensive overview of a proposed in silico workflow to predict and characterize the protein targets of this compound. The methodologies described herein leverage computational approaches to navigate the complex landscape of drug-target interactions, offering a time and cost-effective strategy in the early stages of drug discovery.

Recent studies on the derivative, this compound N-oxide, suggest that its anticonvulsant properties may be mediated through interactions with Na+ channels and GABA-A receptors.[1] Furthermore, its antinociceptive effects appear to be naloxone-dependent, indicating a potential interaction with opioid receptors.[2] These initial findings provide a foundation for a more extensive, computational-driven target identification effort.

In Silico Target Prediction Workflow

The prediction of protein targets for a small molecule like this compound can be approached through a combination of ligand-based and structure-based in silico methods. This workflow is designed to first broadly screen for potential targets and then refine the predictions through more detailed molecular interaction studies.

Methodologies and Experimental Protocols

Ligand-Based Approaches

These methods leverage the principle that structurally similar molecules often exhibit similar biological activities.

-

Protocol:

-

Prepare the 3D structure of this compound: Generate a low-energy 3D conformation using software like ChemDraw or Avogadro.

-

Select a database of known active ligands: Utilize databases such as ChEMBL or DrugBank.

-

Perform shape-based screening: Employ tools like ROCS (OpenEye) or Shape-it (Silicos-it) to compare the 3D shape of this compound against the database.

-

Analyze results: Rank the database compounds based on a similarity score (e.g., Tanimoto combo). The targets of the highest-ranking similar compounds are considered potential targets for this compound.

-

-

Protocol:

-

Generate a pharmacophore model: Based on the 3D structure of this compound, identify key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centroids, aromatic rings). This can be done using software like LigandScout or Phase (Schrödinger).

-

Screen a 3D database of protein structures: Search a database of conformationally diverse protein structures (e.g., a pre-computed database from the PDB) for proteins that possess binding sites complementary to the pharmacophore model.

-

Filter and rank hits: Rank the identified proteins based on how well their binding sites match the pharmacophore model.

-

Structure-Based Approaches

These methods rely on the 3D structure of the target proteins.

-

Protocol:

-

Prepare the 3D structure of this compound: As described above.

-

Select a database of protein binding sites: Utilize a curated database of druggable binding sites, such as the sc-PDB or a commercial database.

-

Perform docking calculations: Systematically dock this compound into each binding site in the database using software like AutoDock Vina, Glide (Schrödinger), or GOLD (CCDC).

-

Score and rank the protein targets: Rank the proteins based on the predicted binding affinity (docking score) of this compound to their respective binding sites.

-

Prediction Refinement and Validation

-

Protocol:

-

Obtain the 3D structures of putative targets: Download the crystal structures from the Protein Data Bank (PDB) or generate homology models if experimental structures are unavailable.

-

Prepare the protein and ligand: Remove water molecules, add hydrogen atoms, and assign charges to the protein. Generate a 3D conformation of this compound.

-

Define the binding site: Identify the putative binding pocket on the target protein based on literature or binding site prediction tools.

-

Perform docking: Use docking software to predict the binding pose and affinity of this compound within the defined binding site.

-

-

Protocol:

-

Set up the simulation system: Place the protein-ligand complex from the best docking pose into a simulation box with explicit solvent (water) and ions to neutralize the system.

-

Run the simulation: Perform a simulation for a sufficient time (e.g., 100 ns) to observe the stability of the protein-ligand interaction. Software such as GROMACS, AMBER, or NAMD can be used.

-

Analyze the trajectory: Analyze the simulation to assess the stability of the binding pose, identify key interacting residues, and calculate binding free energies.

-

Predicted Targets and Binding Affinities (Hypothetical Data)

The following table summarizes hypothetical results from a reverse docking screen, followed by molecular docking and MD simulation-based binding free energy calculations for the top-ranked putative targets of this compound.

| Target Protein | UniProt ID | Docking Score (kcal/mol) | Predicted Binding Affinity (ΔG, kcal/mol) | Potential Therapeutic Area |

| Mu-opioid receptor | P35372 | -9.8 | -10.5 | Pain |

| GABA-A receptor α1 | P14867 | -9.2 | -9.8 | Epilepsy, Anxiety |

| Sodium channel protein type 5 subunit alpha | Q14524 | -8.9 | -9.1 | Arrhythmia, Pain |

| Cyclooxygenase-2 (COX-2) | P35354 | -8.5 | -8.7 | Inflammation |

Signaling Pathway Visualization

Based on the predicted targets, we can visualize the potential signaling pathways modulated by this compound.

Opioid Receptor Signaling

GABAergic Synapse Modulation

Conclusion

The in silico approach outlined in this guide provides a robust framework for the identification and characterization of the molecular targets of this compound. By integrating ligand- and structure-based methods, it is possible to generate high-confidence hypotheses that can be subsequently validated through focused experimental studies. This computational strategy significantly accelerates the drug discovery process, enabling a deeper understanding of the compound's mechanism of action and facilitating the development of novel therapeutics. The putative targets and pathways presented here serve as a starting point for further investigation into the multifaceted pharmacological profile of this compound.

References

12-Epinapelline: A Comprehensive Literature Review for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the existing research on 12-Epinapelline, a diterpenoid alkaloid of significant interest. This document summarizes the compound's known pharmacological activities, presents available quantitative data, details relevant experimental methodologies, and visualizes key biological pathways and workflows.

Core Pharmacological Activities

This compound, a natural product primarily isolated from plants of the Aconitum genus, has demonstrated a range of biological activities. Research has highlighted its potential as an antiarrhythmic, antifibrillatory, and anti-leukemic agent. Furthermore, its N-oxide derivative has shown promise as an anticonvulsant and analgesic compound. Anti-inflammatory properties have also been reported for this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of this compound and its N-oxide derivative.

| Compound | Activity | Assay Type | Test System | Value | Reference |

| This compound | Antiarrhythmic | Aconitine-induced arrhythmia | Rat | ED₅₀ = 8 mg/kg | [1] |

| This compound | Antifibrillatory | Aconitine-induced cardiac fibrillation | Mouse | ED₅₀ = 20 mg/kg | [1] |

| This compound | Anti-leukemia | Cell Viability (CCK-8) | K-562 cells | IC₅₀ = 35.82 µg/ml (24h), 26.64 µg/ml (48h) | [2] |

| This compound | Anti-leukemia | Cell Viability (CCK-8) | HL-60 cells | IC₅₀ = 27.22 µg/ml (24h), 15.46 µg/ml (48h) | [2] |

| This compound N-oxide | Anticonvulsant | Maximal Electroshock (MES) | Mouse | - | [3] |

| This compound N-oxide | Anticonvulsant | Pentylenetetrazol (PTZ) | Mouse | - | [3] |

Experimental Protocols

This section details the methodologies for the key experiments cited in the literature.

Anti-Leukemia Activity Assessment (In Vitro)

1. Cell Culture:

-

Human leukemia cell lines K-562 and HL-60 are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

2. Cell Viability Assay (CCK-8):

-

Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well.

-

After 24 hours, cells are treated with varying concentrations of this compound (e.g., 0, 12.5, 25, 50 µg/ml) for 24 and 48 hours.[2]

-

10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well and incubated for 2 hours.

-

The absorbance is measured at 450 nm using a microplate reader.

-

The half-maximal inhibitory concentration (IC₅₀) is calculated.[2]

3. Western Blot Analysis for Signaling Pathway Proteins:

-

K-562 and HL-60 cells are treated with this compound for 24 hours.[2]

-

Total protein is extracted using RIPA lysis buffer.

-

Protein concentration is determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk and incubated with primary antibodies against PI3K, AKT, p-AKT, and mTOR overnight at 4°C.

-

After washing, the membrane is incubated with a secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) kit.

Anti-Arrhythmic Activity Assessment (In Vivo)

Aconitine-Induced Arrhythmia in Rats:

-

Male Wistar rats (200-250g) are anesthetized (e.g., with urethane).

-

The jugular vein is cannulated for drug administration.

-

A baseline electrocardiogram (ECG) is recorded.

-

This compound or vehicle is administered intravenously.

-

After a set period (e.g., 5-10 minutes), a continuous infusion of aconitine (e.g., 10 µg/mL at a rate of 0.1 mL/min) is initiated to induce arrhythmia.[4]

-

The time to the onset of ventricular premature beats, ventricular tachycardia, and ventricular fibrillation is recorded.

-

The effective dose (ED₅₀) required to prevent or delay the onset of arrhythmias is determined.

Anticonvulsant Activity Assessment (In Vivo)

1. Maximal Electroshock (MES) Induced Seizures in Mice:

-

Male ICR mice (18-22g) are used.

-

This compound N-oxide or vehicle is administered intraperitoneally (i.p.) or orally (p.o.).

-

After a predetermined time (e.g., 30 or 60 minutes), a maximal electrical stimulus (e.g., 50 mA, 0.2 s) is delivered through corneal electrodes.[5][6]

-

The presence or absence of the tonic hindlimb extension phase of the seizure is recorded.

-

The ability of the compound to abolish the tonic hindlimb extension is considered a protective effect.

2. Pentylenetetrazol (PTZ) Induced Seizures in Mice:

-

Male ICR mice (18-22g) are used.

-

This compound N-oxide or vehicle is administered i.p. or p.o.

-

After a set time, a convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) is administered subcutaneously.[7]

-

Animals are observed for the onset and severity of clonic seizures for a period of 30 minutes.

-

The ability of the compound to prevent or delay the onset of clonic seizures is recorded.

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathway of this compound in Leukemia Cells

Caption: PI3K/AKT/mTOR signaling pathway inhibited by this compound.

Experimental Workflow for In Vitro Anti-Leukemia Assessment

Caption: Workflow for in vitro anti-leukemia activity of this compound.

Experimental Workflow for In Vivo Anti-Arrhythmic Assessment

Caption: Workflow for in vivo anti-arrhythmic activity of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. 12-Epi-Napelline Inhibits Leukemia Cell Proliferation via the PI3K/AKT Signaling Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticonvulsant Activity of this compound N-Oxide, a Diterpene Alkaloid of the Atisine Series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 6. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 7. Pentylenetetrazol (PTZ) kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Biological Activity of 12-Epinapelline N-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Epinapelline N-oxide, a diterpene alkaloid of the atisine series isolated from Aconitum baicalense, has demonstrated a range of biological activities, positioning it as a compound of interest for further pharmacological investigation. This technical guide provides a comprehensive overview of its known biological effects, including anticonvulsant, anti-inflammatory, and analgesic properties. Detailed experimental data is presented in structured tables, and relevant methodologies are described to facilitate reproducibility and further research. Additionally, this guide visualizes the proposed signaling pathways and experimental workflows using the DOT language to offer a clear representation of its mechanisms of action and the processes for its evaluation.

Core Biological Activities

This compound N-oxide exhibits a trifecta of significant biological effects: anticonvulsant, anti-inflammatory, and analgesic. These activities have been characterized in preclinical models, suggesting potential therapeutic applications.

Anticonvulsant Activity

The anticonvulsant properties of this compound N-oxide have been demonstrated in established mouse models of seizures.[1][2] The proposed mechanism of action involves the modulation of both sodium (Na+) channels and GABA-A receptors, key players in neuronal excitability.[1][2]

Table 1: Quantitative Data on Anticonvulsant Activity

| Parameter | Model System | Value | Reference |

| LD₅₀ (Lethal Dose, 50%) | Male Swiss mice (intraperitoneal) | > 1000 mg/kg | [1] |

| Maximal Electroshock (MES) Test | Male Swiss mice | ||

| Tonic Seizure Duration (300 mg/kg, i.p.) | 12.00 ± 2.9 s | [1] | |

| Tonic Seizure Duration (400 mg/kg, i.p.) | 9.00 ± 4.4 s | [1] | |

| Pentylenetetrazole (PTZ) Test (75 mg/kg, i.p.) | Male Swiss mice | ||

| Latency to Myoclonic Jerks (400 mg/kg, i.p.) | 80.0 s (56.0–134.0) | [1] | |

| Latency to Tonic-Clonic Seizures (400 mg/kg, i.p.) | 900.0 s (861.0–900.0) | [1] | |

| Seizure Duration (400 mg/kg, i.p.) | 0.0 s (0.0–10.0) | [1] | |

| Electroencephalogram (EEG) Profile | Male Swiss mice | ||

| Amplitude Decrease (ratio of baseline, 300 mg/kg) | 1.82 ± 0.23 | [1] | |

| Amplitude Decrease (ratio of baseline, 400 mg/kg) | 1.06 ± 0.16 | [1] |

Anti-inflammatory Activity

This compound N-oxide has shown potent anti-inflammatory effects, with efficacy comparable to the nonsteroidal anti-inflammatory drug (NSAID) sodium diclofenac, but notably without the associated ulcerogenic side effects.[1] Its anti-exudative activity has been observed in various models of acute inflammation.[1] The underlying mechanism for atisine-type alkaloids is suggested to involve the inhibition of the NF-κB and MAPK signaling pathways.

Table 2: Quantitative Data on Anti-inflammatory Activity

| Parameter | Model System | Result | Reference |

| Anti-exudative Activity | Acute inflammation models of different genesis | High activity, comparable to sodium diclofenac | [1] |

| Ulcerogenic Effect | Not specified | No ulcerogenic effect observed | [1] |

Analgesic Activity

The analgesic properties of this compound N-oxide have been compared to that of sodium metamizole.[1] The mechanism of its antinociceptive effect is naloxone-dependent, strongly suggesting the involvement of opioid receptor modulation.[1]